Methyl 2-cyano-6-ethylisonicotinate
Description
Methyl 2-cyano-6-ethylisonicotinate is a methyl ester derivative of isonicotinic acid, featuring a cyano group at the 2-position and an ethyl substituent at the 6-position of the pyridine ring. The compound’s pyridine backbone and substituent arrangement may influence its solubility, stability, and biological activity compared to similar derivatives.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-cyano-6-ethylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-8-4-7(10(13)14-2)5-9(6-11)12-8/h4-5H,3H2,1-2H3 |
InChI Key |
ZGLOYNIEZBOQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-cyano-6-ethylisonicotinate (hypothetical data inferred from analogs) with structurally related compounds, emphasizing substituent effects, physical properties, and applications:
*Molecular formula inferred from structural analogs.
Substituent Effects on Properties
- Cyano Group (CN): Enhances electrophilicity and participates in nucleophilic addition reactions, making it valuable in pharmaceutical intermediates .
- Ethyl vs.
- Ester vs. Carboxylic Acid: Esters (e.g., methyl or ethyl) generally exhibit lower melting points and higher volatility than carboxylic acids, as seen in methyl salicylate (), which is used in VOC studies .

Reactivity and Stability
- The nitro group in Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate may render it more susceptible to reduction reactions compared to the cyano-ethyl analog.
- Chloro substituents (e.g., in 2-Chloro-6-methylisonicotinic acid ) enhance halogen-bonding interactions but may introduce toxicity concerns.
Research Findings from Analog Studies
- Methyl Esters: highlights that methyl esters typically have lower viscosity and higher biodegradability than ethyl esters, which could influence formulation strategies .

- Volatility Trends: Methyl salicylate () has a vapor pressure of ~0.1 mmHg at 25°C, suggesting that this compound may exhibit even lower volatility due to its larger molecular weight and polar cyano group .
- Synthetic Utility: Ethyl 2-chloro-6-methoxynicotinate demonstrates the role of methoxy groups in directing regioselectivity during coupling reactions, a property that could extend to cyano-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


